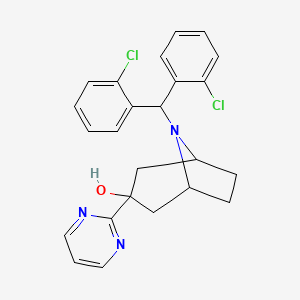
SCH 486757
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SCH 486757, also known as 8-[Bis(2-chlorophenyl)methyl]-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol, is a nociceptin-1 receptor agonist. This compound has been studied for its potential use as an antitussive agent, which means it can suppress coughing. It has shown high affinity binding for nociceptin/orphanin FQ peptide receptors in various species, including humans, guinea pigs, rats, dogs, and cats .
準備方法
The synthetic route for SCH 486757 involves several steps, starting with the preparation of the mother liquor. The compound is dissolved in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The exact synthetic route and industrial production methods are proprietary and not publicly disclosed.
化学反応の分析
SCH 486757 undergoes various chemical reactions, including oxidation, reduction, and substitution. . Common reagents and conditions used in these reactions are not extensively documented in the available literature.
科学的研究の応用
SCH 486757 has been primarily studied for its potential as an antitussive agent. It has shown efficacy in reducing cough severity in preclinical models and clinical trials . Additionally, studies have been conducted to examine its effects on female fertility and reproductive hormone levels in rats . The compound’s high selectivity for nociceptin/orphanin FQ peptide receptors makes it a valuable tool in studying the role of these receptors in various physiological processes.
作用機序
This binding inhibits the cough reflex pathway, thereby reducing cough severity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
SCH 486757 is unique in its high selectivity for nociceptin/orphanin FQ peptide receptors over other opioid receptors such as mu, kappa, and delta receptors . Similar compounds include other nociceptin receptor agonists, but this compound’s high selectivity and efficacy in reducing cough make it stand out. Other similar compounds include codeine and dextromethorphan, which are commonly used antitussive agents but have different receptor targets and side effect profiles.
特性
分子式 |
C24H23Cl2N3O |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2 |
InChIキー |
MQWMHMZNBGQNMT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
同義語 |
8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-(2-methylthiophen-3-yl)-10-thia-3,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-amine](/img/structure/B1243469.png)




![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)

![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)





